3-Bromo-5,6-dimethylpyridazine-4-carbaldehyde
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Overview
Description
3-Bromo-5,6-dimethylpyridazine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H7BrN2O. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of bromine and methyl groups on the pyridazine ring, along with an aldehyde functional group, makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dimethylpyridazine-4-carbaldehyde typically involves the bromination of 5,6-dimethylpyridazine followed by formylation. One common method includes the following steps:
Bromination: 5,6-Dimethylpyridazine is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 3-position.
Formylation: The brominated product is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-dimethylpyridazine-4-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-5,6-dimethylpyridazine-4-carboxylic acid.
Reduction: 3-Bromo-5,6-dimethylpyridazine-4-methanol.
Scientific Research Applications
3-Bromo-5,6-dimethylpyridazine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dimethylpyridazine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,6-dimethylpyridazine-4-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
5,6-Dimethylpyridazine-4-carbaldehyde: Lacks the bromine atom.
3-Chloro-5,6-dimethylpyridazine-4-carbaldehyde: Chlorine atom instead of bromine.
Uniqueness
3-Bromo-5,6-dimethylpyridazine-4-carbaldehyde is unique due to the combination of bromine, methyl groups, and an aldehyde functional group on the pyridazine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
3-bromo-5,6-dimethylpyridazine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-5(2)9-10-7(8)6(4)3-11/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMDOVOPABOZAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C=O)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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